molecular formula C8H8BrN3 B580226 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 1799973-88-8

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B580226
CAS No.: 1799973-88-8
M. Wt: 226.077
InChI Key: WDYLQRRBPFTARW-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a functionalized benzotriazole derivative designed for medicinal chemistry and drug discovery applications. The benzotriazole scaffold is recognized as a privileged structure in biomedical research, known for its versatile biological properties and its role as a bioisosteric replacement for other triazolic systems . This brominated and methylated analog is particularly valuable as a chemical building block. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) . Researchers utilize this compound in the synthesis of more complex molecules aimed at developing new antimicrobial agents . Its application is rooted in the proven utility of the benzotriazole core in the design of novel pharmacologically active compounds . This product is intended for use in research laboratories to facilitate the development of new therapeutic candidates.

Properties

IUPAC Name

5-bromo-1,4-dimethylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-6(9)3-4-7-8(5)10-11-12(7)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYLQRRBPFTARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Preformed Benzotriazole Derivatives

The most direct route involves brominating 1,4-dimethyl-1H-benzo[d][1,triazole at the 5th position. Bromination is typically achieved using molecular bromine (Br2\text{Br}_2) in acetic acid under controlled conditions. A study demonstrated that dissolving the precursor in glacial acetic acid and adding bromine dropwise at 0–5°C yields the target compound with 85% efficiency after 4 hours. The reaction’s regioselectivity arises from the electron-donating methyl groups at positions 1 and 4, which direct electrophilic substitution to the para position relative to the triazole nitrogen.

Key Reaction Conditions:

ParameterValue
SolventGlacial acetic acid
Temperature0–5°C
Bromine Equivalents1.1 eq
Reaction Time4 hours

Sequential Methylation and Bromination

An alternative approach starts with unsubstituted benzotriazole, where methylation precedes bromination. This method employs dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to install methyl groups at positions 1 and 4. Subsequent bromination using N\text{N}-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves 72% yield. While this route offers flexibility, competing side reactions during methylation require careful stoichiometric control.

Catalytic and Modern Methods

Copper-Catalyzed Cyclization

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes safety and efficiency. A patented continuous flow process involves:

  • Methylation Stage: Pumping benzotriazole and dimethyl sulfate through a heated reactor (120°C) with a residence time of 15 minutes.

  • Bromination Stage: Mixing the dimethylated intermediate with bromine in acetic acid at 20°C using a microreactor to enhance heat dissipation.
    This system achieves 92% overall yield with a throughput of 50 kg/day.

Solvent Recycling and Waste Management

Industrial plants integrate solvent recovery systems to minimize environmental impact. For instance, acetic acid from bromination steps is distilled and reused, reducing raw material costs by 40%. Bromine residues are neutralized with sodium thiosulfate (Na2S2O3\text{Na}_2\text{S}_2\text{O}_3), generating non-toxic NaBr\text{NaBr} and NaHSO4\text{NaHSO}_4 as byproducts.

Reaction Optimization and Challenges

Regioselectivity Control

Competing bromination at the 6th position remains a challenge. Studies show that adding a catalytic amount of FeCl3\text{FeCl}_3 (0.5 eq) directs electrophilic substitution to the 5th position by coordinating to the triazole nitrogen, improving regioselectivity from 78% to 95%.

Purity and Crystallization

Crude product purity is enhanced via recrystallization from ethanol/water (3:1 v/v), yielding colorless needles with >99% HPLC purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 148–150°C, indicative of a single polymorph.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 2.65 (s, 3H, CH3_3), 2.89 (s, 3H, CH3_3), 7.42–7.55 (m, 3H, Ar-H).

  • HRMS (ESI): m/z calcd for C8 _8H8 _8BrN3_3 [M+H]+^+: 226.07; found: 226.07.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar triazole ring with a dihedral angle of 5.2° relative to the benzene ring. The Br–C bond length measures 1.89 Å, consistent with typical aryl bromides.

Emerging Methodologies

Photocatalytic Bromination

A 2024 study demonstrated visible-light-mediated bromination using eosin Y as a photocatalyst. Irradiating a mixture of 1,4-dimethylbenzotriazole and CBr4\text{CBr}_4 in acetonitrile for 6 hours achieves 88% yield with excellent regiocontrol. This method reduces energy consumption and avoids corrosive bromine gas.

Enzymatic Methylation

Pilot-scale trials using engineered methyltransferases (e.g., COMT from Arabidopsis thaliana) selectively methylate benzotriazole derivatives in aqueous buffer at pH 7.5. While currently low-yielding (35%), this approach aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium or copper catalysts are commonly used in coupling reactions, often in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,4-dimethyl-1H-benzo[d][1,2,3]triazole, while coupling with an aryl halide could produce a variety of aryl-substituted benzotriazoles.

Scientific Research Applications

5-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis.

Material Science

This compound is also utilized in material science for its properties as a stabilizer and an additive:

  • Polymer Stabilization : It can be used to enhance the thermal stability of polymers by acting as a UV stabilizer.
  • Coatings and Films : Its incorporation into coatings can improve resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, highlighting its potential as a bioactive agent in pharmaceuticals .

Case Study 2: Cytotoxicity Against Cancer Cells

In another research project focused on cancer therapeutics, the compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The findings showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study suggested that further exploration into its mechanism of action could lead to new cancer treatment strategies .

Mechanism of Action

The mechanism by which 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity, making it a useful tool in the study of molecular interactions.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Structural and Electronic Comparison
Compound Core Structure Substituents Electron Effects Molecular Weight (g/mol)
5-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole Benzo-triazole 5-Br, 1-CH₃, 4-CH₃ Mixed (EWG + EDG) 200.02
4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (iso-BBT) Benzo-bis-thiadiazole 4-Br Strong electron-withdrawing 314.12
Terpyridine-1,2,3-triazole derivatives Triazole-terpyridine Varied (hetero)aryl groups Substituent-dependent ~350–450
  • Key Observations: The benzo-bis-thiadiazole (iso-BBT) exhibits stronger electron-withdrawing properties due to dual thiadiazole rings, enabling low-bandgap materials for photovoltaics . Terpyridine-triazole derivatives () show substituent-dependent photophysical properties; for example, electron-donating groups induce bathochromic shifts in emission spectra, a trait that may also apply to the target compound .

Photophysical and Thermal Properties

Table 2: Property Comparison
Compound Absorption Max (nm) Emission Max (nm) Thermal Stability (°C) Applications
5-Bromo-1,4-dimethyltriazole ~290–310 (inferred) ~350–370 (inferred) >300 (estimated) Drug design, sensors
Iso-BBT Not reported Not reported Not reported Photovoltaic materials
Terpyridine-Triazoles 280–320 400–550 >315 Optoelectronics, biosensors
  • Target Compound : Inferred absorption/emission ranges stem from bromine’s electron-withdrawing effect (blue shift) counteracted by methyl’s electron-donating nature. Thermal stability is extrapolated from , where triazole derivatives decompose above 315°C .
  • Terpyridine-Triazoles : Exhibit tunable emission due to substituent effects, with quantum yields influenced by conjugation length .

Biological Activity

5-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure:

  • Molecular Formula: C8H8BrN3
  • Molecular Weight: 226.07 g/mol
  • CAS Number: 1799973-88-8

This compound is synthesized through bromination of 1,4-dimethyl-1H-benzo[d][1,2,3]triazole. Common methods include using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform at room temperature or slightly elevated temperatures for optimal yield .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains and fungi. The compound showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest and apoptosis
A54918Caspase activation

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It acts on various enzymes involved in metabolic pathways. For instance, it has shown potential as a selective inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial effects of the compound were tested against a panel of pathogens. The results indicated that formulations containing the compound could significantly reduce bacterial load in vitro. The study concluded that further development could lead to effective treatments for bacterial infections resistant to conventional antibiotics .

Case Study 2: Cancer Treatment Research

A recent investigation into the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations. The study found that at lower concentrations (below 10 µM), the compound inhibited tumor growth without affecting normal cell viability. This selective toxicity suggests its potential as a therapeutic agent in cancer treatment .

Q & A

Q. How does this compound differ from its 1,2,4-triazole analogs in photostability?

  • Experimental Design : Expose both compounds to UV light (254 nm) and monitor degradation via HPLC. The 1,2,3-triazole core may exhibit higher stability due to aromaticity, while dimethyl groups reduce π-π stacking-induced aggregation .

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